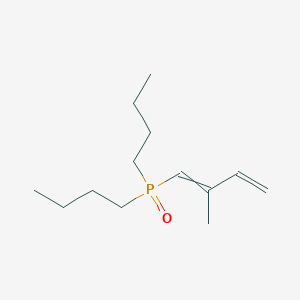
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphane group bonded to a dibutyl and a 2-methylbuta-1,3-dien-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane typically involves the reaction of dibutylphosphine oxide with 2-methylbuta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by transition metal complexes to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and high throughput. Advanced purification techniques such as distillation and chromatography are employed to isolate the pure compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields phosphine oxides, while reduction results in the formation of phosphines .
Aplicaciones Científicas De Investigación
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds
Mecanismo De Acción
The mechanism by which Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its mechanism of action include electron transfer and bond formation/breaking processes .
Comparación Con Compuestos Similares
Similar Compounds
- Dibutylphosphine oxide
- 2-methylbuta-1,3-diene
- Triphenylphosphine oxide
Uniqueness
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane is unique due to its combination of a phosphane group with both dibutyl and 2-methylbuta-1,3-dien-1-yl groups. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
64423-17-2 |
|---|---|
Fórmula molecular |
C13H25OP |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
1-dibutylphosphoryl-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C13H25OP/c1-5-8-10-15(14,11-9-6-2)12-13(4)7-3/h7,12H,3,5-6,8-11H2,1-2,4H3 |
Clave InChI |
DNMMLFIQPJBJME-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(CCCC)C=C(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)](/img/structure/B14486183.png)
![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
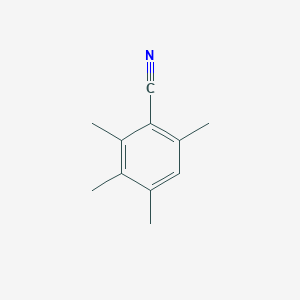
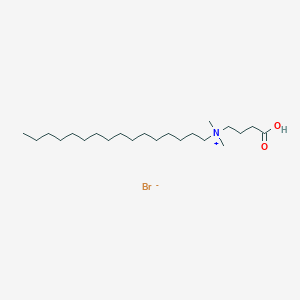
![Dimethyl [bromo(difluoro)methyl]phosphonate](/img/structure/B14486209.png)
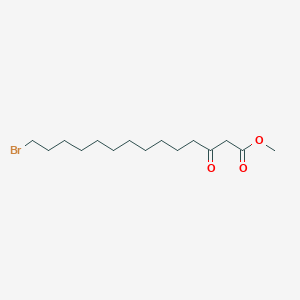
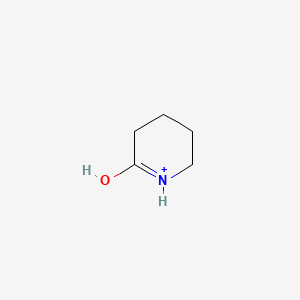
![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)
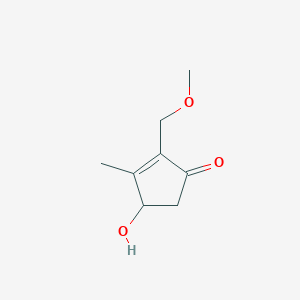

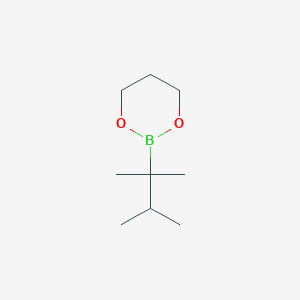
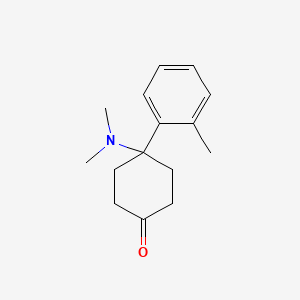

![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
